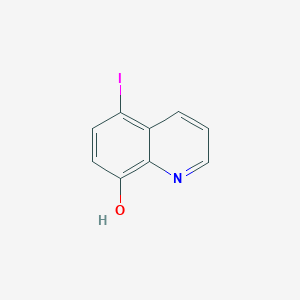

5-iodoquinolin-8-ol

描述

Structure

3D Structure

属性

IUPAC Name |

5-iodoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQZNPQQZDQDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157344 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-63-1 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Iodoquinolin 8 Ol

Direct Iodination Strategies for Quinolin-8-ol Scaffolds

The direct introduction of an iodine atom onto the quinolin-8-ol framework is a primary method for synthesizing 5-iodoquinolin-8-ol. Electrophilic iodination of quinoline (B57606) in a highly acidic medium, such as 98% sulfuric acid with silver sulfate (B86663) as a catalyst, targets the benzene (B151609) ring of the protonated quinolinium cation. pjsir.org This reaction, when performed with elemental iodine at elevated temperatures (150-200°C), yields a mixture of products, including 5-iodoquinoline, 8-iodoquinoline, and 5,8-diiodoquinoline. pjsir.org The precise ratio of these products can be controlled by adjusting the stoichiometry of the reactants; an excess of quinoline favors the formation of mono-iodinated products. pjsir.org

Other iodinating systems have been applied to the quinolin-8-ol scaffold. For instance, a mixture of potassium iodide and potassium iodate (B108269) is a known reagent for the iodination of 8-oxyquinoline, leading to compounds like 5,7-diiodo-8-quinolinol. chemicalbook.com Additionally, N-iodosuccinimide (NIS) is an effective reagent for the iodination of quinoline derivatives, often used under mild conditions. researchgate.net These methods underscore the reactivity of the quinolin-8-ol ring system toward electrophilic attack, allowing for the direct synthesis of iodo-substituted analogs.

Multi-step Synthetic Approaches to this compound

Multi-step syntheses offer greater control over regioselectivity, which is often a challenge in direct halogenation reactions. A common strategy involves the use of directing groups to guide the substitution to the desired position. One such approach involves the initial acylation of the hydroxyl group of 8-hydroxyquinoline (B1678124) with acetic anhydride (B1165640) to form quinolin-8-yl acetate (B1210297). google.com This acetate group acts as a directing group, facilitating selective halogenation at the C5 position. google.com Following the introduction of a halogen at C5, the acetate group can be hydrolyzed, and a subsequent iodination step can be performed to introduce iodine at another position, such as C7, yielding di-halogenated quinolinols. google.com

Another multi-step strategy involves a different sequence of halogenation. For example, 7-iodoquinolin-8-ol (B3281619) can be prepared first and then subjected to chlorination using an agent like trichloroisocyanuric acid (TCCA) to introduce a chlorine atom specifically at the C5 position, producing 5-chloro-7-iodoquinolin-8-ol (clioquinol). rsc.orgresearchgate.net These multi-step methods, while more complex, are invaluable for creating specifically substituted quinoline derivatives by leveraging precursor functionalization to control the reaction outcome.

One-Pot Synthetic Procedures for Halogenated Quinolin-8-ol Derivatives

To improve process efficiency and reduce waste, one-pot synthetic procedures have been developed for halogenated quinolin-8-ols. These methods combine multiple reaction steps into a single continuous process without the need to isolate intermediate compounds. A notable example is a one-pot method for producing clioquinol (B1669181) and diiodoquinol from 8-hydroxyquinoline. google.com

Derivatization and Functionalization Strategies for the this compound Nucleus

The this compound molecule is not only a synthetic target but also a versatile starting material for creating a diverse range of derivatives through reactions targeting the hydroxyl group or the carbon-iodine bond.

The hydroxyl group at the 8-position of the quinoline ring is readily converted into ester and ether functionalities.

Esterification: The formation of sulfonate esters, such as methanesulfonate (B1217627) (mesylate), is a common derivatization. This can be achieved by reacting the parent alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. rsc.org This reaction converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Etherification: The synthesis of ether derivatives typically proceeds via a Williamson ether synthesis. The hydroxyl group is first deprotonated with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide, such as 2-bromopropane (B125204) or ethyl bromoacetate, to yield the corresponding ether derivative. researchgate.netgoogle.com

| Derivative Type | Example Derivative Name | General Reaction | Key Reagents |

|---|---|---|---|

| Ester | 5-Iodoquinolin-8-yl methanesulfonate | Esterification | Methanesulfonyl chloride, Triethylamine rsc.org |

| Ether | 8-(Isopropoxy)-5-iodoquinoline | Williamson Ether Synthesis | 2-Bromopropane, K₂CO₃ google.com |

| Ether | Ethyl 2-((5-iodoquinolin-8-yl)oxy)acetate | Williamson Ether Synthesis | Ethyl bromoacetate, Base researchgate.net |

Nitrogen-containing functional groups can be introduced to create amide derivatives. The synthesis of compounds like N-(5-iodoquinolin-8-yl)undecanamide requires a multi-step process starting from this compound. The hydroxyl group must first be converted to an amino group to yield 8-amino-5-iodoquinoline. This amine can then be acylated by reacting it with an acyl chloride, such as undecanoyl chloride, to form the final amide product. These N-functionalized derivatives have been investigated as bidentate ligands for the development of luminescent organoboron polymers. researchgate.netmdpi.comencyclopedia.pub

The basic nitrogen atom in the quinoline ring of this compound allows it to form salt-like complex adducts with acidic compounds. An example of this is the formation of a 1:1 complex between the related compound 5-chloro-7-iodoquinolin-8-ol and 5-oxo-L-proline. ontosight.aichemsrc.com This adduct is formed through an acid-base interaction between the quinoline nitrogen and the carboxylic acid of the proline derivative. It is expected that this compound would exhibit similar reactivity, forming stable, well-defined adducts with various organic acids.

Computational Chemistry and Molecular Modeling Studies of 5 Iodoquinolin 8 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of molecules. However, specific studies detailing these calculations for 5-iodoquinolin-8-ol are sparse. The research landscape is more populated with data on its derivatives.

Density Functional Theory (DFT) Applications for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties and vibrational frequencies of molecules. For derivatives like 5-chloro-7-iodoquinolin-8-ol, DFT calculations, often using the B3LYP functional with various basis sets, have been employed to compute geometric structures, vibrational wavenumbers, and thermodynamic functions. sid.iriau.ir These studies provide detailed interpretations of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman spectra by correlating experimental data with calculated potential energy distributions (PED). sid.ir Such analyses for this compound are not prominently featured in existing research.

Ab initio Methods for Molecular Geometry Optimization

Ab initio methods, such as Hartree-Fock (HF), are used for the fundamental calculation of molecular structures. Research on related compounds like 5-chloro-7-iodoquinolin-8-ol has utilized HF methods, in conjunction with DFT, to optimize molecular geometries. sid.iriau.ir These calculations determine key structural parameters like bond lengths and angles. For this compound itself, specific ab initio geometry optimization studies are not readily found in the surveyed literature.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Charge Transfer Characteristics

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties, reactivity, and kinetic stability. The energy gap between these frontier orbitals indicates the potential for intramolecular charge transfer. For compounds such as 5-chloro-7-iodoquinolin-8-ol and 5,7-diiodo-8-hydroxyquinoline, HOMO-LUMO analyses have shown that charge transfer occurs within the molecules. sid.iruantwerpen.be A large energy gap generally implies high stability and low chemical reactivity. uantwerpen.be A detailed HOMO-LUMO analysis specific to this compound has not been identified in the available literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into intramolecular and intermolecular bonding and interactions among bonds in a molecule. It is used to understand charge delocalization and the stability of molecular structures. Studies on derivatives like 5-chloro-7-iodoquinolin-8-ol have included NBO analysis to investigate these electronic interactions. sid.iriau.ir However, specific NBO analysis data for this compound is not present in the reviewed sources.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into how a compound might interact with its environment or biological targets. While MD simulations have been performed on related 8-hydroxyquinoline (B1678124) compounds to investigate their reactive properties, specific MD studies focusing on the interactions of this compound are not documented in the available research. dntb.gov.ua

In Silico Approaches to Predict Biological Activity and Molecular Interactions

Coordination Chemistry and Metal Ion Interactions of 5 Iodoquinolin 8 Ol

Chelation Properties with Transition Metal Ions (e.g., Copper, Zinc, Palladium)

5-Iodoquinolin-8-ol, as a derivative of 8-hydroxyquinoline (B1678124), is recognized for its capacity to chelate various metal ions, including copper, zinc, and iron. google.comd-nb.info Its activity is often linked to its ability to bind with heavy metals like copper. nih.gov The molecule acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group after deprotonation. This chelation can lead to the formation of stable metal complexes.

The interaction with copper and zinc ions is particularly noteworthy. Studies have shown that this compound can act as a copper/zinc chelator. areasaludbadajoz.com This property is central to its proposed biological activities, where it may influence the homeostasis of these metal ions. The chelation of these ions can lead to the dissolution of metal-dependent biological aggregates. nih.gov For instance, the antifungal effects of a related compound, clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), were found to be reversible by the addition of exogenous copper, zinc, or iron, highlighting the importance of its metal-chelating properties. d-nb.info

Beyond copper and zinc, this compound also forms complexes with palladium. The deprotonated ligand coordinates to palladium(II) centers via the pyridine (B92270) nitrogen and the phenolato oxygen atoms. nih.gov The formation of these complexes underscores the versatility of this compound as a ligand for various transition metals.

Formation of Metal Complexes with this compound as a Ligand

Several palladium(II) complexes incorporating this compound (often referred to as clioquinol or CQ in the literature when part of a complex) have been synthesized and characterized. nih.govxray.czresearchgate.net A common synthetic route involves the reaction of a palladium(II) source with this compound.

One example is the synthesis of ionic complexes with the general formula Cat[PdCl₂(CQ)], where Cat is a cation. researchgate.net For instance, the compound (C₉H₆ClINO)[PdCl₂(C₉H₄ClINO)]·2H₂O was prepared, consisting of a square-planar [PdCl₂(CQ)]⁻ anion, a protonated CQ molecule (HCQ⁺) as the counter-cation, and water molecules. researchgate.net In this complex, the deprotonated this compound acts as a bidentate N,O-ligand, coordinating to the Pd(II) ion along with two chloride ligands in a cis configuration. researchgate.net

Another type of palladium complex involves two this compound ligands, forming neutral complexes with the formula [Pd(CQ)₂]. xray.czxray.cz X-ray structural analysis of [Pd(CQ)₂] reveals a square-planar geometry where the Pd(II) atom is coordinated by two trans-arranged this compound ligands. xray.cz The coordination occurs through the nitrogen and deprotonated oxygen atoms of the ligands. xray.cz

The characterization of these complexes is typically achieved through various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures. nih.govnih.gov

The versatile chelating nature of 8-hydroxyquinoline and its derivatives, including this compound, has led to the investigation of their complexes with other transition metals, notably ruthenium. rsc.orgrsc.org Ruthenium complexes are of interest for their potential biological applications. mdpi.com For example, organometallic ruthenium compounds with the general formula [Ru(arene)(L)Cl], where L is a deprotonated 8-hydroxyquinoline derivative, have been synthesized. rsc.org These complexes aim to combine the properties of the ruthenium center with the bioactivity of the quinoline ligand. rsc.org

In addition to palladium and ruthenium, complexes of this compound with other transition metals such as nickel(II) have also been prepared and structurally characterized. For instance, the complex [Ni(CQ)₂] is isostructural with its palladium analogue [Pd(CQ)₂], featuring a square-planar coordination geometry with two trans-arranged ligands. xray.cz Anionic complexes like [Ni(CQ)₃]⁻ have also been synthesized, where the nickel(II) atom is octahedrally coordinated by three this compound ligands in a fac-arrangement. xray.cz Furthermore, complexes with other 3d transition metals like manganese(II), cobalt(II), copper(II), and zinc(II) have been synthesized with related Schiff base ligands derived from quinoline, showcasing the broad coordination chemistry of this family of ligands. rsc.org

Synthesis and Characterization of Palladium(II) Complexes

Structural Elucidation of this compound Metal Complexes (e.g., Square-Planar Geometries, Coordination Polyhedra)

The structures of metal complexes with this compound have been extensively studied, primarily through single-crystal X-ray diffraction. A recurring structural motif for Pd(II) and Ni(II) complexes with a 1:2 metal-to-ligand ratio is the square-planar geometry. In complexes such as [Pd(CQ)₂] and [Ni(CQ)₂], the central metal atom is coordinated by the nitrogen and oxygen atoms of two bidentate this compound ligands arranged in a trans configuration. xray.czxray.cz

In ionic complexes like NH₂(CH₃)₂[PdCl₂(CQ)] and HCQ[Pd(CQ)Cl₂]·2H₂O, the palladium(II) atom also exhibits a distorted square-planar coordination. xray.cz Here, the metal is chelated by one this compound ligand and two chloride ions in a cis arrangement. xray.czresearchgate.net The coordination polyhedron can sometimes be described as an elongated tetragonal bipyramid due to long-range interactions between the palladium atom and atoms of adjacent molecules in the crystal lattice. xray.cz

For nickel(II), an octahedral coordination polyhedron is observed in the complex NH₂(CH₃)₂[Ni(CQ)₃]·DMF·H₂O. xray.cz In the [Ni(CQ)₃]⁻ anion, the nickel atom is coordinated by three bidentate this compound ligands in a facial arrangement. xray.cz

The table below summarizes the coordination geometries of some representative metal complexes of this compound (CQ).

| Complex Formula | Metal Ion | Coordination Geometry | Ligand Arrangement |

| [Pd(CQ)₂] | Pd(II) | Square-planar | Two CQ ligands, trans |

| [Ni(CQ)₂] | Ni(II) | Square-planar | Two CQ ligands, trans |

| NH₂(CH₃)₂[PdCl₂(CQ)] | Pd(II) | Distorted square-planar | One CQ ligand, two Cl⁻ ligands, cis |

| HCQ[Pd(CQ)Cl₂]·2H₂O | Pd(II) | Distorted square-planar | One CQ ligand, two Cl⁻ ligands, cis |

| [Ni(CQ)₃]⁻ | Ni(II) | Octahedral | Three CQ ligands, fac |

Data sourced from P. Vranec, I. Potočňák (2011) and P. Vranec et al. (2012). xray.czxray.cz

Intermolecular Interactions in Metal Complexes (e.g., π-π stacking, hydrogen bonding)

The crystal structures of this compound metal complexes are stabilized by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. xray.czresearchgate.net

In the ionic complex HCQ[PdCl₂(CQ)]·2H₂O, the uncoordinated water molecules are involved in O-H···O hydrogen bonds, which connect the protonated HCQ⁺ cations into chains. researchgate.net Similarly, in NH₂(CH₃)₂[PdCl₂(CQ)], hydrogen bonds involving the dimethylammonium cations contribute to the stability of the crystal structure. xray.cz

Mechanistic Studies of this compound as a Metal Ionophore

This compound and its closely related analogue, clioquinol (5-chloro-7-iodoquinolin-8-ol), are known to function as metal ionophores. nih.govnih.gov An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell. The mechanism of action for this compound as an ionophore involves binding to metal ions, such as copper and zinc, in the extracellular environment, forming a lipophilic complex that can then diffuse across the cell membrane. nih.gov

Once inside the cell, the complex can dissociate, releasing the metal ion and restoring the free ligand, which can then return to the membrane to transport more ions. This process effectively increases the intracellular concentration of the metal ion. nih.govnih.gov This ionophore activity is believed to be central to some of the biological effects attributed to this class of compounds. alzforum.orgmdpi.com For example, by transporting copper and zinc into cells, it can modulate the levels of these metals, which are crucial for various cellular processes and can become dysregulated in certain disease states. areasaludbadajoz.comnih.gov The ability to transport metal ions across cell membranes and disrupt metal homeostasis is a key aspect of the mechanism of action for these compounds. nih.govnih.gov

Pharmacological and Biological Activities of 5 Iodoquinolin 8 Ol Derivatives

Antimicrobial Research

Derivatives of 8-hydroxyquinoline (B1678124) are known to possess potent antimicrobial, antifungal, and antiprotozoal properties. nih.govresearchgate.net The specific halogenation at various positions on the quinoline (B57606) ring plays a significant role in the compound's efficacy and mechanism of action.

5-Iodoquinolin-8-ol derivatives, particularly the well-studied compound clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), have demonstrated notable antibacterial properties. nih.gov The antibacterial effect of these compounds is multifaceted. Mechanistic studies suggest that these derivatives can disrupt the bacterial cell membrane. vulcanchem.com Another proposed mechanism is the chelation of essential metal ions, such as iron (Fe³⁺), which are critical for the survival and metabolic processes of pathogens. vulcanchem.comebi.ac.uk By sequestering these ions, the compounds effectively starve the bacteria of vital nutrients. vulcanchem.com 8-hydroxyquinoline derivatives are recognized for their significant antibacterial activity in general. researchgate.net

Table 1: Antibacterial Profile of a Representative 8-Hydroxyquinoline Derivative

| Organism | Mechanism of Action |

|---|

The antifungal activity of 8-hydroxyquinoline derivatives, including iodinated variants, is well-documented. nih.govresearchgate.net Clioquinol, a compound structurally related to this compound, has been shown to be effective against a range of fungi, including Candida species and dermatophytes. nih.govd-nb.info

The modes of action against fungal pathogens are diverse and depend on the specific substitutions on the quinoline core. nih.gov Research has identified several key mechanisms:

Cell Wall Damage : Some derivatives, like clioquinol, act by damaging the fungal cell wall. nih.gov This is a primary mode of action against Candida spp. and dermatophytes. nih.gov Sorbitol protection assays have confirmed that these compounds target the cell wall. nih.gov

Inhibition of Morphogenesis : Clioquinol has been observed to inhibit the formation of pseudohyphae in Candida albicans, which is a crucial virulence factor. nih.govd-nb.infonih.gov This demonstrates a significant effect on the fungus's morphogenesis. nih.gov

Membrane Integrity Disruption : Other derivatives, particularly those containing a sulfonic acid group, compromise the functional integrity of the cytoplasmic membrane, leading to cellular leakage. nih.gov This suggests that altering the substitution pattern on the 8-hydroxyquinoline nucleus can shift the antifungal mechanism from cell wall damage to membrane disruption. nih.gov

Fungicidal Effect : Clioquinol has been shown to have a fungicidal effect on C. albicans in a time- and concentration-dependent manner. d-nb.info

Table 2: Antifungal Mechanisms of 8-Hydroxyquinoline Derivatives

| Derivative | Fungal Target | Primary Mechanism of Action |

|---|---|---|

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Candida albicans, Dermatophytes | Damages the cell wall, inhibits pseudohyphae formation. nih.govnih.gov |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | Compromises cytoplasmic membrane integrity. nih.gov |

Halogenated 8-hydroxyquinolines have a history of use as antiprotozoal agents. researchgate.net Iodoquinol (5,7-diiodoquinolin-8-ol), for example, is effective against Entamoeba histolytica and is considered a drug of choice for treating moderate forms of amoebiasis. ebi.ac.uk Its mechanism is believed to involve the chelation of ferrous ions that are essential for the parasite's metabolism. ebi.ac.uk

Clioquinol (5-chloro-7-iodoquinolin-8-ol) has also been evaluated for its efficacy against other protozoa, such as Leishmania. mdpi.com It has demonstrated promising activity against both promastigote and amastigote forms of the parasite. mdpi.com

Table 3: Antileishmanial Activity of Clioquinol

| Leishmania Species | IC₅₀ (µM) |

|---|---|

| L. amazonensis (promastigotes) | 8.35 ± 0.82. mdpi.com |

The inhibition of enzymes involved in microbial DNA replication is a key strategy for developing new antimicrobial agents. nih.gov This process involves multiple indispensable enzymes, including DNA helicase, primase, and topoisomerases, making them attractive targets. nih.govmdpi.com While the broader class of quinolones is famous for inhibiting DNA gyrase (a type II topoisomerase), the mechanisms for 8-hydroxyquinolines can also involve targeting essential enzymes. nih.govnih.gov

Some derivatives of 8-hydroxyquinoline are suggested to function by inhibiting metalloenzymes that are critical for pathogen survival. vulcanchem.com This category of enzymes can include those involved in DNA replication and repair. For instance, amsacrine, while structurally different, inhibits bacterial type I topoisomerases (TopA), demonstrating that these enzymes are viable targets for complex heterocyclic compounds. frontiersin.org The inhibition of DNA replication can occur through various means, including blocking the initiation of Okazaki fragments or preventing the integration of DNA pieces into the chromosome. nih.gov

Antiprotozoal Applications

Anticancer Research

In addition to their antimicrobial properties, 8-hydroxyquinoline derivatives have garnered significant interest for their anticancer activity. researchgate.net This activity is often linked to their ability to chelate metal ions and to inhibit crucial cellular machinery like the proteasome. researchgate.netresearchgate.net

The ubiquitin-proteasome system is vital for protein degradation and is often over-active in cancer cells, making it a prime target for anticancer drugs. nih.govmdpi.com Clioquinol (5-chloro-7-iodoquinolin-8-ol) has been shown to inhibit the function of the proteasome, specifically targeting its chymotrypsin-like (ChT-L) activity, which in turn induces apoptosis in cancer cells. researchgate.netresearchgate.netnih.gov

The mechanism of proteasome inhibition by clioquinol is complex and can be both copper-dependent and copper-independent. nih.gov

Copper-Dependent Mechanism : The presence of copper (II) ions has been shown to increase the proteasome-inhibiting activity of many 8-hydroxyquinoline derivatives. nih.gov These compounds can act as ionophores, transporting copper into cancer cells where the resulting complex exerts its cytotoxic effects.

Copper-Independent Mechanism : Studies have also proposed a copper-independent pathway for proteasome inhibition by clioquinol. nih.gov Furthermore, combining clioquinol with other metals, such as in a ruthenium-clioquinol complex, has been shown to induce caspase-dependent cell death through a copper-independent mechanism. researchgate.net

This dual capability makes these compounds versatile candidates for anticancer research. nih.gov

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 8633 |

| Clioquinol (5-Chloro-7-iodoquinolin-8-ol) | 2788 |

| Iodoquinol (5,7-Diiodoquinolin-8-ol) | 3743 |

| 8-hydroxy-5-quinolinesulfonic acid | 6619 |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | 68962 |

Modulation of Intracellular Reactive Oxygen Species (ROS) Generation

Derivatives of this compound have demonstrated the ability to modulate the production of intracellular reactive oxygen species (ROS), a key factor in cellular signaling and oxidative stress. excli.denih.gov Cancer cells often exhibit elevated basal levels of ROS, making them more susceptible to further oxidative stress induced by external agents. nih.govresearchgate.net This vulnerability can be exploited for therapeutic purposes.

For instance, certain amino-quinoline-5,8-dione derivatives have been shown to induce a dose-dependent increase in intracellular ROS levels in both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines. nih.gov This elevation of ROS can lead to lethal mitochondrial dysfunction. nih.gov Specifically, compounds 6h, 6d, 7a, and 7d were identified as potent inducers of ROS. nih.gov This pro-oxidant activity is a critical component of their anticancer mechanism. nih.govresearchgate.net

Conversely, in the context of neurodegenerative diseases, where oxidative stress is a damaging factor, derivatives like 5-chloro-7-iodoquinolin-8-ol (clioquinol) have been investigated for their ability to mitigate ROS. nih.gov Clioquinol can chelate iron, an effective catalyst in the formation of hydroxyl radicals via the Fenton reaction, thereby blocking the generation of hydrogen peroxide induced by amyloid-beta (Aβ). nih.govsci-hub.se This highlights the dual nature of these compounds, acting as either pro-oxidants or antioxidants depending on the cellular context and the specific derivative.

Induction of DNA Damage and Cell Cycle Arrest

The anticancer activity of this compound derivatives is also linked to their capacity to induce DNA damage and disrupt the normal cell cycle progression in cancer cells. One derivative, 5-nitroso-8-quinolinol (NSC3852), has been shown to cause oxidative DNA damage, characterized by the presence of 8-oxoguanine, and DNA strand breakage in MCF-7 human breast cancer cells after 24 hours of exposure. nih.gov This damage is a likely trigger for the observed antiproliferative effects. researchgate.net

In addition to direct DNA damage, these compounds can induce cell cycle arrest. Clioquinol, for example, has been observed to trigger S-phase cell cycle arrest in human hepatoma cells. nih.gov This arrest is associated with the downregulation of key cell cycle proteins such as Cdk2 and cyclins D1 and A2, and the upregulation of cell cycle inhibitors p21 and p27. nih.gov Similarly, another quinoline derivative was found to induce a p53-dependent response in HCT 116 colon cancer cells, which have a wild-type p53 gene. researchgate.net The ability to halt the cell cycle provides time for DNA repair mechanisms to be activated or, if the damage is too severe, can lead to programmed cell death (apoptosis). google.com

Inhibition of Key Enzymatic Targets in Cancer Pathways (e.g., Carbonic Anhydrase, Catechol O-Methyltransferase)

Derivatives of 8-hydroxyquinoline have been identified as inhibitors of several key enzymes implicated in cancer pathways, including carbonic anhydrases (CAs) and catechol-O-methyltransferase (COMT).

Carbonic Anhydrase Inhibition: Some derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been assayed as inhibitors of four human carbonic anhydrase isoforms. nih.gov The tumor-associated isoform hCA IX was the most significantly inhibited, with inhibition constants (KIs) ranging from 243.6 to 2785.6 nM. nih.gov In contrast, these compounds showed weak or no inhibition of hCA I, II, and IV. nih.gov The selective inhibition of tumor-associated CA isoforms is a promising strategy for developing targeted anticancer therapies. Chalcone-Cu complexes have also demonstrated potent inhibitory profiles against hCA I and hCA II. researchgate.net

Catechol O-Methyltransferase (COMT) Inhibition: A series of 5- and 7-substituted 8-hydroxyquinolines have been evaluated as inhibitors of COMT, an enzyme involved in the metabolism of catecholamines. nih.gov The inhibitory activity of these compounds appears to be significantly influenced by the nature of the substituent at the 7-position, while the electronic character of the 5-substituent has a smaller effect. nih.gov More recent studies have identified 8-hydroxyquinolines as potent inhibitors of COMT, with selectivity for the membrane-bound form of the enzyme. nih.gov An X-ray co-crystal structure of one such inhibitor, compound 21 , within the S-COMT active site revealed that it chelates the active site magnesium, similar to the mechanism of catechol-based inhibitors. nih.gov

Investigation of Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

A significant body of research has focused on the cytotoxic and antiproliferative effects of this compound and its derivatives across a variety of cancer cell lines. These studies have consistently demonstrated the potential of this class of compounds as anticancer agents.

For example, novel amino-quinoline-5,8-dione derivatives have shown potent antiproliferative activity in the low micromolar range against both drug-sensitive HeLaS3 cervical cancer cells and multidrug-resistant KB-vin cells. nih.gov Notably, compounds 6d and 7d exhibited the greatest antiproliferative potency against both cell lines. nih.gov

Similarly, Mannich bases of 8-hydroxyquinoline, such as 7-pyrrolidinomethyl-8-hydroxyquinoline, 7-morpholinomethyl-8-hydroxyquinoline, and 7-diethylaminomethyl-8-hydroxyquinoline, have displayed substantial cytotoxic activity, particularly against leukemia cell lines. nih.gov Vanadium complexes bearing 8-hydroxyquinoline ligands have also shown a significant antiproliferative effect on HCT116 and A2780 cancer cells, with a cytotoxicity in A2780 cells that is higher than the widely used chemotherapeutic agent, cisplatin. rsc.org

The table below summarizes the cytotoxic activity of selected 8-hydroxyquinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 6d and 7d (amino-quinoline-5,8-diones) | HeLaS3, KB-vin | Potent antiproliferative activity | nih.gov |

| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia | Substantial cytotoxic activity | nih.gov |

| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia | Substantial cytotoxic activity | nih.gov |

| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia | Substantial cytotoxic activity | nih.gov |

| Vanadium complexes with 8-hydroxyquinoline ligands | HCT116, A2780 | Significant antiproliferative effect | rsc.org |

| 5-nitroso-8-quinolinol (NSC3852) | MCF-7 | Antiproliferative activity | nih.gov |

| 5-Bromo-6,8-dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | Excellent cytotoxicity | neuroquantology.com |

| N-nitrated 6,8-dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | Excellent cytotoxicity | neuroquantology.com |

Identification of Specific Molecular Targets in Oncogenesis

Research into the anticancer mechanisms of this compound derivatives has led to the identification of several specific molecular targets involved in oncogenesis. One of the key targets is the proteasome, a cellular machinery responsible for protein degradation. Clioquinol has been shown to inhibit the function of the proteasome, which can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells. acs.org

Another important molecular target is the transcription factor AP-1, which plays a role in cell proliferation and survival. Clioquinol has been found to act as a negative regulator of this oncogenic molecule. cnr.it Additionally, some quinoline-5,8-dione derivatives have been developed as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often overexpressed in cancer cells. nih.govnih.gov The inhibition of NQO1 can disrupt the cellular redox balance and contribute to the cytotoxic effects of these compounds. nih.govnih.gov

Furthermore, the KRAS gene, which is frequently mutated in various cancers, has been identified as a target. nih.gov Certain indoloquinoline compounds have been shown to selectively stabilize G-quadruplex structures in the KRAS promoter region, leading to the downregulation of its transcription. nih.gov This highlights the potential of these compounds to target specific genetic vulnerabilities in cancer cells.

Neuroprotective and Neurodegenerative Disease Research

Chelation and Redistribution of Bio-relevant Metal Ions (e.g., Copper, Zinc, Iron)

A key area of research for this compound derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease, is their ability to chelate and redistribute bio-relevant metal ions like copper, zinc, and iron. mdpi.com The dysregulation of these metal ions is a characteristic feature of Alzheimer's, where they are found accumulated in the amyloid-beta (Aβ) plaques. nih.govrsc.orgresearchgate.net

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-studied derivative, is a lipophilic compound that can cross the blood-brain barrier. mdpi.comresearchgate.net It acts as a metal ionophore, capable of chelating copper and zinc with moderate affinity. nih.govresearchgate.net This chelation can lead to the dissolution of metal-Aβ aggregates. nih.gov Rather than simply removing the metal ions, clioquinol is thought to act as a metal redistributor. researchgate.net It can capture copper and transport it, potentially restoring it to areas where it is deficient. nih.govresearchgate.net

The chelation of these metal ions by 8-hydroxyquinoline derivatives has several beneficial effects. It can inhibit the redox activity of copper, which is known to generate reactive oxygen species when bound to Aβ, thus reducing oxidative stress. rsc.orgnih.gov Clioquinol has been shown to be an effective chelator of iron, blocking the formation of hydrogen peroxide by Aβ. nih.govsci-hub.se Furthermore, by binding to copper and zinc, these compounds can prevent the metal-induced aggregation of Aβ peptides. nih.govrsc.org

The table below summarizes the interactions of 8-hydroxyquinoline derivatives with various metal ions in the context of neurodegenerative disease research.

| Derivative | Metal Ion(s) | Effect | Reference(s) |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Copper (Cu), Zinc (Zn) | Chelation, redistribution, dissolution of Aβ aggregates, inhibition of ROS production | nih.govrsc.orgresearchgate.net |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Iron (Fe) | Chelation, blockage of hydrogen peroxide formation | nih.govsci-hub.se |

| 8-hydroxyquinoline derivatives | Copper (Cu), Zinc (Zn) | Inhibition of metal-induced Aβ aggregation | nih.govresearchgate.net |

Modulation of Amyloid-Beta (Aβ) Aggregation and Plaque Formation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. Derivatives of this compound, notably the well-studied compound Clioquinol (5-chloro-7-iodo-quinolin-8-ol), have demonstrated the ability to modulate this process. These compounds are classified as metal-protein attenuating compounds (MPACs) that target the pathological interactions between metal ions, such as copper and zinc, and the Aβ peptide. wikipedia.orgebi.ac.uk

Research indicates that these derivatives can inhibit the aggregation of Aβ and even promote the dissolution of existing amyloid plaques. ebi.ac.ukmims.com A phase II clinical trial involving Clioquinol showed a decrease in plasma Aβ42 levels in patients with Alzheimer's disease. wikipedia.org Mechanistic studies reveal that Clioquinol and its second-generation analog, PBT2, can directly bind to Aβ. This interaction stabilizes Aβ in a dimeric form, preventing its assembly into larger, neurotoxic oligomers. wikipedia.org Furthermore, some novel 8-aminoquinoline-melatonin hybrid derivatives have shown superior efficacy in inhibiting the self-induced aggregation of Aβ in preclinical studies. wikidata.org The ionophore activity of these compounds, which facilitates the transport of metal ions, is believed to trigger protective cellular signaling that enhances the degradation of Aβ. ebi.ac.uk

Table 1: Effect of 8-Hydroxyquinoline Derivatives on Aβ Aggregation

| Compound/Derivative | Finding | Disease Context | Reference |

|---|---|---|---|

| Clioquinol (CQ) | Lowers plasma Aβ42 levels and prevents cognitive decline. | Alzheimer's Disease | wikipedia.org |

| Clioquinol (CQ) | Reduces brain Aβ deposition by ~40% in transgenic mice. | Alzheimer's Disease | nih.gov |

| CQ and PBT2 | Interact directly with Aβ, stabilizing non-toxic dimers and suppressing large oligomer formation. | Alzheimer's Disease | wikipedia.org |

| 8-HQ Hybrids | Exhibit significant inhibition of β-amyloid aggregation in vitro. | Neurodegenerative Agents | wikipedia.orginvivochem.com |

| 8-aminoquinoline-melatonin hybrids (c3, c5) | Showed superior inhibitory activity against self-induced Aβ aggregation. | Alzheimer's Disease | wikidata.org |

Attenuation of Oxidative Stress and Neuronal Toxicity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a major contributor to neuronal damage in neurodegenerative diseases. The interaction of Aβ with metal ions like copper and iron is a significant source of this oxidative stress. wikipedia.orguni.lu

Derivatives of this compound can effectively mitigate this damage. Clioquinol, for instance, is a potent chelator of iron and copper ions. wikipedia.orgamericanelements.com By binding to these metals, it blocks the Aβ-induced production of hydrogen peroxide (H₂O₂), a key ROS, thereby reducing oxidative damage and neuronal toxicity. wikipedia.orguni.luamericanelements.commims.com Studies have shown that hybrid structures based on 8-hydroxyquinoline can decrease metal-driven oxidative damage and neurotoxicity mediated by Aβ. wikipedia.orginvivochem.com This neuroprotective effect is linked to their ability to prevent the toxic cascade initiated by aberrant metal-protein interactions. ebi.ac.uk

Inhibition of Tau Protein Phosphorylation and Oligomer Degradation

The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), is another primary pathological feature of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. wikipedia.org While direct evidence for this compound derivatives is still emerging, related research provides a strong rationale for their potential role in this area.

The accumulation of iron in the brain is known to contribute to neurodegeneration. In a mouse model of parkinsonism where tau protein is absent (tau−/− mice), Clioquinol was found to reduce iron levels and prevent neurodegeneration. fishersci.fi Given that oxidative stress is known to activate kinases that phosphorylate tau, the ability of 8-hydroxyquinoline derivatives to reduce oxidative stress presents an indirect mechanism by which they could inhibit tau hyperphosphorylation. mybiosource.com Furthermore, research into other compounds has shown that inhibiting tau hyperphosphorylation is a viable therapeutic strategy for protecting neurons. sci-hub.se

Impact on Cholinesterase Activity

Inhibiting cholinesterase enzymes, which break down the neurotransmitter acetylcholine, is a current therapeutic strategy for managing the symptoms of Alzheimer's disease. wikipedia.org Research has shown that certain multifunctional derivatives of 8-hydroxyquinoline can also target this pathway.

Hybrid molecules that combine the 8-hydroxyquinoline scaffold with pharmacophores from known drugs like donepezil (B133215) and rivastigmine (B141) have been developed. wikipedia.orginvivochem.com These hybrid compounds have demonstrated considerable inhibition of cholinesterases in addition to their other activities. wikipedia.orginvivochem.com In a specific study, novel 8-aminoquinoline-melatonin derivatives were found to have significant inhibitory activity against butyrylcholinesterase (BuChE), with high selectivity over acetylcholinesterase (AChE). wikidata.org This multi-target approach, combining metal chelation, anti-aggregation properties, and cholinesterase inhibition, is a promising strategy for developing more effective treatments for neurodegenerative diseases. wikipedia.org

Research in Specific Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, Huntington's)

The therapeutic potential of this compound derivatives has been investigated in various models of neurodegenerative diseases with encouraging results.

Alzheimer's Disease (AD): Clioquinol has undergone a phase II clinical trial where it was shown to prevent cognitive decline and reduce plasma Aβ42 levels. wikipedia.org In transgenic mouse models of AD, such as the Tg2576 mouse, oral administration of Clioquinol significantly reduced the deposition of Aβ plaques in the brain. nih.govamericanelements.com Its successor, PBT2, has also demonstrated greater efficacy in restoring cognitive function in AD mouse models. wikipedia.org

Parkinson's Disease (PD): Clioquinol has shown efficacy in animal models of Parkinson's disease, protecting against the characteristic cell death of dopaminergic neurons. wikipedia.orgmims.com In an age-dependent mouse model (tau−/− mice) that develops features of parkinsonism, Clioquinol was able to reduce nigral iron accumulation, prevent the degeneration of neurons in the substantia nigra, and rescue motor impairments. fishersci.fi

Huntington's Disease (HD): Both Clioquinol and PBT2 have shown potential in treating Huntington's disease. wikipedia.orginvivochem.com Notably, PBT2 has progressed to a phase II clinical trial and has shown benefits for patients with this condition. ebi.ac.uk

Other Biological Activities

Inhibition of 2-Oxoglutarate Oxygenases

Research into the inhibitory effects of 8-hydroxyquinoline derivatives has shown that this chemical scaffold can interact with 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play crucial roles in various biological processes. For instance, the derivative 5-carboxy-8-hydroxyquinoline (IOX1) has been identified as a broad-spectrum inhibitor of 2OG oxygenases. Studies have demonstrated its activity against a panel of these enzymes, including histone demethylases and transcription factor hydroxylases.

Another related compound, clioquinol (5-chloro-7-iodoquinolin-8-ol), is known for its metal-chelating properties, a characteristic that is often relevant for the inhibition of metalloenzymes like the Fe(II)-dependent 2OG oxygenases. The 8-hydroxyquinoline core structure is recognized as a potential framework for developing inhibitors of this enzyme class.

However, a specific examination of the scientific literature did not yield direct research findings or data, such as IC50 values, for the inhibitory activity of this compound itself against 2-oxoglutarate oxygenases. While the broader class of 8-hydroxyquinolines has been a subject of such investigations, specific data for the 5-iodo derivative is not available in the reviewed sources.

Structure Activity Relationship Sar Studies of 5 Iodoquinolin 8 Ol Derivatives

Influence of Halogen Substitution Patterns on Biological Activity

The biological activity of 5-iodoquinolin-8-ol derivatives is significantly modulated by the nature and position of halogen substituents on the quinoline (B57606) ring. Systematic studies have revealed that altering the halogen substitution pattern at the C-5 and C-7 positions can lead to substantial changes in antiproliferative, antileishmanial, and antimicrobial activities.

In a series of organoruthenium complexes featuring halogenated 8-oxyquinolinato ligands, the cytotoxicity was found to increase with the addition of larger halogens. rsc.org The IC50 values for these complexes against cancer cell lines showed a gradual increase in potency in the order of dichloro < dibromo < diiodo substitution. rsc.org The mixed chloro-iodo substituted derivative, based on clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), exhibited IC50 values that fell between the dibromo and diiodo derivatives. rsc.org However, another study on similar Ru(II)(η6-p-cymene) complexes concluded that the 5,7-dihalogen substitution pattern had a minor impact on cytotoxicity, with the exception of the parent 8-hydroxyquinoline (B1678124) complexes. acs.org This research highlighted that while substitutions at the C-5 and C-7 positions affect the chemical shifts in NMR spectra, particularly for C5, C7, and the adjacent H5 proton, this does not directly correlate with a predictable increase or decrease in cytotoxic activity across all derivatives. acs.org

In the context of antileishmanial activity, halogen substitution also plays a critical role. For instance, in a study of quinoline derivatives, the introduction of a chloro atom at the C-6 position resulted in a highly active compound against L. donovani, whereas fluoro or methoxy (B1213986) groups led to a considerable decrease in activity. mdpi.com Further halogenation at the C-5 or C-7 positions of the 6-chloro derivative led to a loss of antileishmanial activity, with the effect being more pronounced for a 7-fluoro substitution. mdpi.com The compound 5-chloro-7-iodoquinolin-8-ol (clioquinol) itself has demonstrated promising activity against both Leishmania infantum and Leishmania amazonensis. mdpi.comnih.gov

Quantitative structure-activity relationship (QSAR) studies on 5-substituted 8-hydroxyquinolines against Streptococcus mutans revealed that the antiplaque activity is influenced by the steric, lipophilic, and electronic properties of the substituent. nih.gov While the parent 8-hydroxyquinoline was the most active, the negative steric contribution of larger substituents at the 5-position could be offset by increased lipophilicity and electron-withdrawing properties. nih.gov This explains why the 5-chloro derivative is as active as the unsubstituted parent compound. nih.gov SAR studies on antimicrobial agents have also indicated that placing electron-withdrawing bulky groups, such as halogens, at appropriate positions on the quinoline moiety enhances bioactivity. researchgate.net For example, a derivative with two bromo groups at the 5th and 7th positions emerged as a highly potent antimicrobial compound. researchgate.net

Table 1: Influence of Halogen Substitution on Cytotoxicity of [Ru(arene)(L)Cl] Complexes Data sourced from Dalton Transactions, 2018. rsc.org

| Ligand (L) | 5-Position Substituent | 7-Position Substituent | Relative Cytotoxicity (IC50) Trend |

| 1a | Cl | Cl | Least Potent |

| 2a | Br | Br | --- |

| 3a | I | I | Most Potent |

| 4a | Cl | I | Intermediate Potency |

Note: This table illustrates a general trend observed in the study. Exact IC50 values varied depending on the cancer cell line used.

Correlation Between Metal Chelation Properties and Specific Biological Efficacy

A defining characteristic of 8-hydroxyquinoline (8-HQ) derivatives, including this compound, is their ability to chelate metal ions. researchgate.net This chelating property is intrinsically linked to their biological efficacy, with the formation of metal complexes often being a prerequisite for their therapeutic action. xray.cz The 8-HQ scaffold acts as a bidentate ligand, coordinating with metal ions through the hydroxyl oxygen and the ring nitrogen. vulcanchem.com This interaction is crucial for a range of activities, including antimicrobial, neuroprotective, and anticancer effects. xray.czmdpi.com

The antimicrobial mechanism of 8-HQ derivatives is often attributed to their ability to chelate essential metal ions, thereby depriving pathogens of crucial nutrients. vulcanchem.com For example, by chelating iron ions, these compounds can inhibit metalloenzymes that are critical for microbial survival and disrupt cell membranes. vulcanchem.com The formation of stable metal complexes is also considered a key factor in their potential applications in catalysis and materials science. vulcanchem.com

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the biological effects of clioquinol (5-chloro-7-iodoquinolin-8-ol) are believed to stem from its complexation with specific metal ions, such as copper(II) and zinc(II). xray.cz These metals are critically associated with protein aggregation and degeneration processes in the brain. xray.cz Clioquinol possesses a selective but relatively low binding affinity for Zn²⁺ and Cu²⁺ ions, which is thought to be central to its neuroprotective effects. mdpi.com The ability of these compounds to act as ionophores, redistributing metal ions, may underlie their therapeutic potential. mdpi.com

The design of more effective metal-based drugs often involves preparing complexes with biologically active ligands that have favorable chelation properties. xray.cz 8-hydroxyquinolines are considered an excellent class of ligands for this purpose. xray.cz Research has shown that the introduction of substituents can modify the metal-chelating ability of the 8-HQ core. For instance, introducing an N-sulfonated piperazine-1-yl unit at the C-7 position of 5-chloro-8-HQ resulted in derivatives with improved growth-inhibitory effects against HeLa cells, which was explained by an enhanced metal-chelating ability and optimal copper and zinc(II)-binding in vivo. mdpi.com The strategic placement of functional groups can thus fine-tune the molecule's interaction with metal ions, enhancing its biological efficacy.

Impact of Functional Group Modifications on Target Selectivity and Potency

Beyond halogen substitutions, the modification of the this compound scaffold with various functional groups has a profound impact on biological potency and target selectivity. These modifications allow for the fine-tuning of physicochemical properties and interactions with biological targets.

Introducing a methyl group at the R3 position (C-2 of the quinoline ring) has been shown to improve the inhibitory activity of 8-hydroxyquinoline derivatives against the botulinum neurotoxin A light chain (BoNT/A LC). acs.org For example, 2-methyl-clioquinol showed a 31% improvement in potency compared to clioquinol itself. acs.org This suggests that even small alkyl substitutions can favorably influence the binding interaction with the target enzyme. acs.org

The introduction of bulkier groups can also dramatically alter activity. SAR studies on quinolinol inhibitors of BoNT/A LC demonstrated that while the enzyme tolerates various substitutions at the R1 position, it shows a clear preference for bulky aryl amide groups at the R2 position. acs.org Conversely, a methyl group on the R2 pyridyl ring of another derivative rendered the compound completely inactive, suggesting a significant steric clash within the enzyme's binding pocket. acs.org This highlights the sensitivity of target interactions to the precise placement and size of functional groups.

In the pursuit of antileishmanial agents, modifications to the quinoline core have yielded significant insights. Replacing the hydroxyl group at position 8 with a methoxy or isopropoxy group led to a complete loss of activity, whereas longer alkyl chains at the same position increased biological activity. mdpi.com Furthermore, attaching an aryl fragment at the C-5 position with an electron-donating substituent promoted antileishmanial activity, while an electron-withdrawing group had the opposite effect. mdpi.com

Other functionalizations have also been explored to enhance specific biological activities. The introduction of an N-sulfonated piperazine-1-yl unit at the C-7 position of 5-chloro-8-HQ led to a 26-fold increase in growth-inhibitory effect against HeLa cells compared to the parent compound. mdpi.com Similarly, combining the quinoline scaffold with other heterocyclic moieties, such as benzimidazole, has been shown to enhance antimicrobial bioactivity. researchgate.net

Table 2: Effect of C-2 Methylation on BoNT/A LC Inhibition Data sourced from ACS Medicinal Chemistry Letters, 2014. acs.org

| Compound | R3 (C-2) Substituent | IC50 (µM) |

| Clioquinol (58) | H | 20.3 |

| 2-Methyl-clioquinol (59) | CH₃ | 14.1 |

| Chloroxine (60) | H | 11.5 |

| 2-Methyl-chloroxine (61) | CH₃ | 10.1 |

Rational Design Approaches based on SAR Principles

The principles derived from Structure-Activity Relationship (SAR) studies are fundamental to the rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. acs.org By understanding how specific structural modifications influence biological activity, researchers can move beyond trial-and-error screening to a more targeted approach.

One powerful tool in rational design is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models have been used to identify the key physicochemical properties governing the anti-MRSA activity of 8-hydroxyquinoline derivatives. researchgate.net These studies demonstrated that properties like mass, polarizability, topological charge, and van der Waals volume are crucial for activity, providing a quantitative framework for designing new compounds with enhanced efficacy. researchgate.net

Structure-based ligand design, which utilizes the three-dimensional structure of the biological target, is another key strategy. For example, after identifying furo[2,3-quinolines as selective TLR8 agonists, docking studies using the crystal structure of human TLR8 helped to rationalize the observed SAR. nih.gov These studies showed why a C2-butyl group conferred maximal potency, while shorter, longer, or substituted homologues were inactive. nih.gov This structural insight allows for the rational, structure-based design of next-generation ligands with even greater selectivity. nih.gov Similarly, crystallographic mapping of compounds co-crystallized with target enzymes can identify binding pockets, guiding the design of derivatives with improved binding interactions.

SAR principles also guide synthetic strategies. For instance, recognizing that the 8-hydroxy group is crucial for metal chelation and biological activity, while the C-5 and C-7 positions are amenable to halogenation to modulate lipophilicity and electronic properties, chemists can systematically synthesize libraries of compounds. nih.govacs.org The development of one-pot, multi-component reactions allows for the efficient creation of diverse functionalized quinolones, facilitating broader SAR investigations. acs.org By combining SAR data with advanced computational methods like docking and QSAR, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of new therapeutic agents based on the this compound scaffold. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Investigating 5 Iodoquinolin 8 Ol Molecular Interactions

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of 5-iodoquinolin-8-ol and its derivatives. These techniques provide detailed information about the vibrational modes of the molecule, which are sensitive to its structure and conformation.

For the related compound, 5-chloro-7-iodoquinolin-8-ol, both FTIR and FT-Raman spectra have been recorded and analyzed. sid.iriau.ir The FTIR spectra are typically measured in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded in the 3500–100 cm⁻¹ range. sid.iriau.ir Detailed interpretation of these vibrational spectra is often aided by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational wavenumbers and help in the assignment of specific vibrational modes. sid.iriau.ir

Key vibrational bands observed in the spectra of 8-hydroxyquinoline (B1678124) derivatives can be assigned to specific molecular motions. For instance, in a study of metal complexes with 8-hydroxyquinoline, characteristic FTIR peaks were used to confirm the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band and shifts in the C-O and C=N stretching frequencies are indicative of complex formation.

Although specific FTIR and Raman data for this compound were not found in the provided search results, the principles of analysis are directly transferable from its halogenated analogs. The vibrational frequencies of the C-I bond, as well as the characteristic vibrations of the quinoline (B57606) ring and the hydroxyl group, would provide a unique spectral signature for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ligands and Metal Complexes in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound and its complexes in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR and ¹³C NMR spectral data for this compound are available in public databases like PubChem. nih.gov The ¹H NMR spectrum, typically recorded on instruments like a Varian A-60, shows distinct signals for each of the aromatic protons on the quinoline ring system. nih.gov The chemical shifts and coupling patterns of these protons are dependent on their electronic environment, which is influenced by the iodine and hydroxyl substituents.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in the quinoline ring are also influenced by the substituents.

When this compound acts as a ligand to form metal complexes, NMR spectroscopy is crucial for studying the stability and structure of these complexes in solution. For instance, the stability of various quinolinol-based silver(I) complexes in DMSO has been confirmed using ¹H NMR and UV-Vis spectroscopy. researchgate.net Changes in the chemical shifts of the ligand's protons upon coordination to a metal ion can provide insights into the binding site and the geometry of the complex. Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals, especially in complex structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation and Stability Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the formation and stability of metal complexes of this compound. The electronic transitions within the molecule give rise to characteristic absorption bands in the UV-Vis region.

Upon complexation with a metal ion, the UV-Vis spectrum of this compound typically shows significant changes. These changes can include a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity. These spectral shifts are indicative of the coordination of the ligand to the metal ion and the formation of a new chemical species.

For example, in the study of metal complexes with 8-hydroxyquinoline, UV-Vis spectroscopy was used to determine the stoichiometry of the complexes. scirp.org By monitoring the absorbance at a specific wavelength while varying the metal-to-ligand ratio (Job's method), the composition of the complex can be determined. scirp.org The stability of complexes can also be investigated by monitoring the UV-Vis spectra over time or under different conditions, such as varying pH. nih.gov For instance, the stability of quinolinol-based silver(I) complexes in DMSO was monitored over 48 hours using UV-Vis spectroscopy. researchgate.net

Mass Spectrometry for Compound Identification and Metabolite Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification of this compound and the characterization of its metabolites. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of this compound. nih.gov In this technique, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer for detection. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula of a compound, which is crucial for identifying unknown metabolites. scholaris.ca Computational mass spectral prediction methods can be used in conjunction with experimental data to aid in the identification of novel compounds and their transformation products. scholaris.ca

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., Gas Chromatography)

Chromatographic techniques are essential for the separation and quantification of this compound in complex mixtures, such as biological samples or pharmaceutical formulations.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds. 5-Chloro-7-iodo-8-quinolinol, a related compound, has been quantified in serum, urine, and milk using gas chromatography. This suggests that GC would also be a suitable method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the separation of a wide range of compounds. A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of diiodohydroxyquinoline and metronidazole. who.int Similarly, an HPLC method has been established for the quantification of betamethasone (B1666872) valerate (B167501) and clioquinol (B1669181) in cream formulations. innovareacademics.in These examples demonstrate the utility of HPLC for the separation and quantification of this compound and its derivatives in various matrices. The choice of column, mobile phase, and detector is crucial for achieving optimal separation and sensitivity.

Fluorometric Assays for Monitoring Intracellular Metal Ion Concentrations and Ionophore Activity

Fluorometric assays are highly sensitive methods used to monitor changes in intracellular metal ion concentrations and to assess the ionophore activity of compounds like this compound. An ionophore is a substance that can transport ions across lipid membranes.

This compound and its derivatives are known to act as metal ionophores, particularly for zinc and copper ions. nih.govasclepiusopen.com This activity can be monitored using fluorescent probes that are sensitive to specific metal ions. For example, FluoZin-3 is a fluorescent indicator used to measure intracellular free zinc concentrations.

The ionophore activity of a compound can be assessed by treating cultured cells with the compound and then measuring the change in intracellular metal ion concentration using a fluorescent probe and a fluorometer or fluorescence microscope. nih.gov Inductively coupled plasma mass spectrometry (ICP-MS) can also be used to quantify the total cellular uptake of metals. nih.gov These assays are crucial for understanding the biological activity of this compound and its potential as a modulator of metal ion homeostasis.

Future Research Directions and Therapeutic Implications

Development of Novel 5-Iodoquinolin-8-ol Derivatives with Improved Efficacy and Selectivity

A primary avenue of future research involves the strategic chemical modification of the this compound structure to enhance its therapeutic index. The goal is to create derivatives with increased potency against specific targets, greater selectivity for diseased cells over healthy ones, and improved pharmacological properties such as better solubility and blood-brain barrier permeability. mdpi.com

Researchers are exploring several modification strategies:

Fluorination: The strategic introduction of fluorine atoms to the 8-hydroxyquinoline (B1678124) core is being investigated to create novel metal ionophores with potentially enhanced biological activity and suitability for use as imaging agents. nih.gov

Substitution at C-2, C-5, and C-7: These positions on the 8-hydroxyquinoline ring are active sites for chemical modification. nih.gov Second-generation analogs, such as PBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), have been developed through substitution, resulting in greater solubility and reduced toxicity compared to the parent compound, clioquinol (B1669181). mdpi.com

Sulfonamide Derivatives: The synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives has yielded compounds with moderate to good antibacterial and antifungal activities, demonstrating that adding different chemical moieties can produce novel antimicrobial agents. researchgate.net

Amino-Quinoline-5,8-diones: By coupling various amino fragments at the C6 or C7 positions of the quinoline-5,8-dione structure, scientists have created derivatives with potent antiproliferative effects against cancer cells, including those resistant to multiple drugs. nih.govnih.gov

Organometallic Complexes: The creation of complexes with metals like palladium is being explored to develop agents with increased anticancer activity. researchgate.net For example, a palladium(II) complex with 5-chloro-7-iodoquinolin-8-ol has been synthesized and characterized as a potential anticancer agent. researchgate.net

| Derivative Class | Modification Strategy | Intended Improvement | Therapeutic Area | Source |

|---|---|---|---|---|

| Fluorinated 8-HQs | Addition of fluorine atoms | Enhanced metal ionophore ability | Neurodegenerative Disease / Imaging | nih.gov |

| PBT2 Family | Substitution at C-2, C-5, C-7 | Increased solubility, reduced toxicity | Neurodegenerative Disease | mdpi.com |

| Sulfonamides | Addition of sulfonamide groups | Novel antimicrobial activity | Infectious Disease | researchgate.net |

| Amino-quinoline-5,8-diones | Coupling of amino fragments | Potent antiproliferative activity, circumvention of MDR | Oncology | nih.govnih.gov |

| Organometallic Complexes | Complexation with metals (e.g., Palladium) | Increased anticancer activity | Oncology | researchgate.net |

Exploration of Multifunctional Therapeutic Agents Incorporating the this compound Scaffold

The complex, multifactorial nature of diseases like cancer and neurodegenerative disorders has spurred interest in multi-target-directed ligands (MTDLs). mdpi.com This approach involves creating single hybrid molecules that combine two or more pharmacophores to act on different biological targets simultaneously. mdpi.com The 8-hydroxyquinoline scaffold, including this compound, is considered a "privileged structure" for designing such agents due to its inherent biological activities and synthetic versatility. researchgate.netsci-hub.ru

Future research in this area focuses on:

Hybridizing with Known Drugs: Known pharmacophores from established drugs are being chemically linked to the 8-hydroxyquinoline core. mdpi.com Examples include hybrids incorporating moieties from the anti-Parkinson drug rasagiline (B1678815) or the Alzheimer's drug donepezil (B133215) to create agents with combined neuroprotective, antioxidant, and metal-chelating properties. mdpi.com

Designing for Synergy: Hybrid molecules can be designed so that their constituent parts work synergistically. mdpi.com For instance, in cancer therapy, one part of the hybrid could target DNA replication while the other inhibits a signaling pathway, potentially leading to greater efficacy than administering two separate drugs. mdpi.com The combination of the this compound scaffold with other anticancer moieties is an active area of investigation. news-medical.net

Tackling Neurodegeneration: In the context of Alzheimer's disease, the 8-hydroxyquinoline core provides metal-chelating and anti-aggregation functions, which can be combined with other pharmacophores that, for example, inhibit cholinesterase enzymes. mdpi.com This creates a single molecule capable of addressing multiple pathological aspects of the disease.

Investigation of Targeted Delivery Systems for this compound

A significant challenge in translating the preclinical potential of this compound and its analogs into clinical success is achieving effective delivery to the target site while minimizing systemic exposure and potential toxicity. eurekaselect.comnews-medical.net Research into targeted delivery systems aims to solve this problem by encapsulating the drug in nanocarriers that can protect it and guide it to the diseased tissue. nih.govjns.edu.af

Promising strategies for this compound include:

Polymeric Micelles: Clioquinol (5-chloro-7-iodoquinolin-8-ol) has been successfully incorporated into micellar systems based on Poloxamer 407 (also known as Pluronic® F127). researchgate.netparasite-journal.org These nanoparticle systems were found to be effective in treating visceral leishmaniasis in animal models, indicating that this is a viable strategy for improving the delivery of this class of compounds. parasite-journal.org

Nanoparticles: Biodegradable polymeric nanoparticles are a versatile platform for drug delivery. nih.gov They can be engineered to achieve controlled, sustained release of the encapsulated drug at a target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. nih.gov This approach could improve the therapeutic window of this compound in cancer treatment.

Topical Films: For localized diseases, novel formulations are being developed. A gellan gum/glucosamine film containing clioquinol has been proposed as a method for the localized treatment of oral and skin cancers. news-medical.net

Advanced Mechanistic Studies to Fully Elucidate Molecular Pathways

While several mechanisms of action for this compound have been identified, a complete understanding of the molecular pathways it modulates is still lacking. Future research will employ advanced techniques to build a more comprehensive picture of its biological effects.

Key mechanisms that warrant deeper investigation include:

Metal Ionophore Activity: this compound and its analogs are known to act as ionophores, transporting metal ions like copper and zinc across cell membranes and disrupting metal homeostasis. nih.govresearchgate.net Advanced studies are needed to understand precisely how this activity affects downstream signaling pathways in different diseases, such as its role in inhibiting the proteasome in cancer or modulating amyloid-β aggregation in Alzheimer's. nih.govjneurosci.org

Proteasome Inhibition: The compound's ability to inhibit the proteasome is a key component of its anti-cancer activity. eurekaselect.comsigmaaldrich.com Future work will likely focus on identifying the specific subunits of the proteasome it interacts with and the downstream consequences of this inhibition on protein turnover and apoptosis in cancer cells.

Inhibition of Signal Transduction: It is known to inhibit key signal transduction pathways, but the specific kinases and other signaling proteins that are direct targets remain to be fully characterized. nih.goveurekaselect.com Modern chemoproteomics and systems biology approaches could be used to map these interactions on a global scale.

Antiviral Mechanisms: Recent findings suggest that clioquinol and its analogs can inhibit SARS-CoV-2 infection by targeting the ACE2 receptor and its interaction with the viral spike protein. nih.gov Further mechanistic work is required to validate these targets and explore the potential for broad-spectrum antiviral activity.

A more detailed mechanistic understanding will enable the rational design of more specific and effective drugs and help identify patient populations most likely to respond to treatment.

Potential for Drug Repurposing of this compound and its Analogs

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy for accelerating the development of new therapies. nih.govmdpi.com this compound (as clioquinol) and its related analogs are prime candidates for repurposing due to their established (if historical) clinical use and multifaceted biological activities. eurekaselect.comresearchgate.net

Key therapeutic areas for repurposing include:

Oncology: Despite poor outcomes in an early clinical trial for cancer, extensive preclinical studies show that clioquinol has anti-cancer activity across many cancer types. nih.goveurekaselect.com The low clinical efficacy was likely due to poor absorption and delivery to the tumor. news-medical.net Future efforts are focused on repurposing clioquinol analogs, such as the more potent nitroxoline, or using clioquinol in novel combinations or with advanced delivery systems to overcome these past failures. news-medical.netbiomedpharmajournal.org

Infectious Diseases: Beyond its original use, research has demonstrated the potential of this compound and its derivatives against a range of pathogens. This includes activity against Leishmania parasites and, more recently, against viruses like SARS-CoV-2. nih.govnih.gov Further screening and development could establish a role for these compounds as broad-spectrum anti-infective agents.